molecular formula C23H17N3O3 B291990 3-methyl-5,11-diphenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

3-methyl-5,11-diphenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B291990
M. Wt: 383.4 g/mol
InChI Key: UWEJLYYDHCFLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound It features a fused ring system that includes pyridine, furan, and diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and furans can be reacted with diazepine derivatives in the presence of catalysts and solvents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

What sets 10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione apart is its unique combination of fused rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-methyl-5,11-diphenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C23H17N3O3/c1-14-12-17(15-8-4-2-5-9-15)24-22-19(14)20-21(29-22)23(28)26(13-18(27)25-20)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,25,27)

InChI Key

UWEJLYYDHCFLJM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C5=CC=CC=C5

solubility

0.3 [ug/mL]

Origin of Product

United States

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